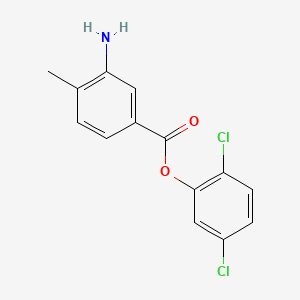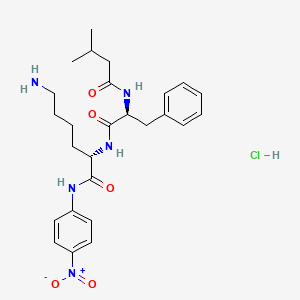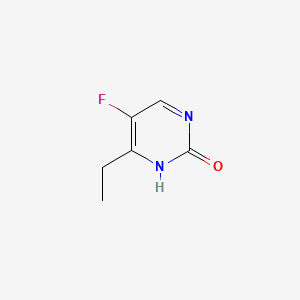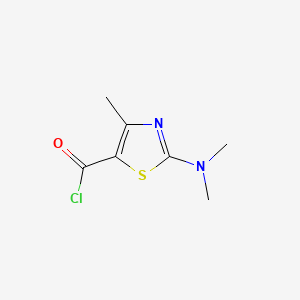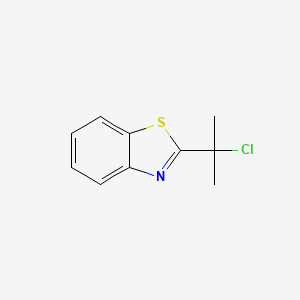![molecular formula C9H8N2OS B574548 S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate CAS No. 173156-74-6](/img/structure/B574548.png)
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate: is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate typically involves the formation of the benzimidazole ring followed by the introduction of the thioate group. One common method involves the cyclization of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods: Industrial production of benzimidazole derivatives often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the reproducibility and scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate can undergo various chemical reactions, including:
Oxidation: The thioate group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, base catalysts
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated or acylated benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for its potential biological activities and used in the development of new therapeutic agents .
Medicine: Benzimidazole derivatives are widely used in medicinal chemistry for the development of drugs targeting various diseases. This compound could be investigated for its potential as a drug candidate .
Industry: In the industrial sector, benzimidazole derivatives are used in the production of dyes, pigments, and other materials. This compound may find applications in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate is likely related to its ability to interact with specific molecular targets. Benzimidazole derivatives are known to bind to various enzymes and receptors, modulating their activity. The thioate group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1H-benzo[d]imidazol-2-yl) methanamine
- 1-Methyl-1H-benzo[d]imidazol-2-yl) methanol
- 1-Methyl-1H-benzo[d]imidazol-2-yl) methanone
Uniqueness: S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate is unique due to the presence of the thioate group, which imparts distinct chemical and biological properties. This group can participate in various chemical reactions, enhancing the compound’s versatility in synthetic and medicinal chemistry .
Eigenschaften
CAS-Nummer |
173156-74-6 |
|---|---|
Molekularformel |
C9H8N2OS |
Molekulargewicht |
192.236 |
IUPAC-Name |
S-(1-methylbenzimidazol-2-yl) methanethioate |
InChI |
InChI=1S/C9H8N2OS/c1-11-8-5-3-2-4-7(8)10-9(11)13-6-12/h2-6H,1H3 |
InChI-Schlüssel |
BJULMQJCJKRYBH-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N=C1SC=O |
Synonyme |
Methanethioic acid, S-(1-methyl-1H-benzimidazol-2-yl) ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



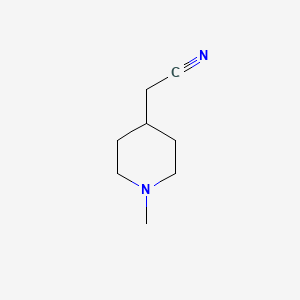
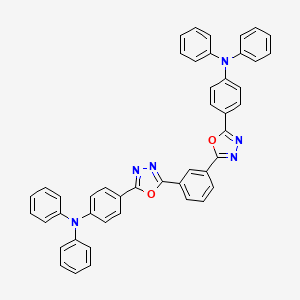
![5-Azido-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B574470.png)
